Methyl 6-bromo-3-cyano-2-methylbenzoate
Description
Methyl 6-bromo-3-cyano-2-methylbenzoate is a substituted methyl benzoate derivative featuring a bromine atom at the 6-position, a cyano group at the 3-position, and a methyl group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its electron-withdrawing substituents (Br, CN) and steric effects from the methyl group, which may influence reactivity in cross-coupling reactions or serve as a precursor for pharmaceuticals or agrochemicals.
Properties
IUPAC Name |
methyl 6-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-4-8(11)9(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDYVAIZYHBQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-2-methylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The primary product is methyl 6-amino-3-cyano-2-methylbenzoate.
Oxidation: The primary product is methyl 6-bromo-3-cyano-2-carboxybenzoate.
Scientific Research Applications
Methyl 6-bromo-3-cyano-2-methylbenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-cyano-2-methylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is reduced to an amine group through a series of electron transfer steps.
Comparison with Similar Compounds
Molecular Weight and Substituent Effects
Key Observations :
Halogen Effects :
- Bromine at the 6-position (target and compound) increases molecular weight compared to chlorine in . Bromine’s larger atomic radius and polarizability may enhance electrophilic substitution reactivity or steric hindrance .
- Chlorine () offers a lighter, less sterically demanding alternative but with reduced electron-withdrawing capacity compared to bromine.
Electron-Withdrawing Groups (EWGs): The cyano group (CN) at the 3-position (target and ) is a stronger EWG than fluorine (), significantly altering the electronic density of the aromatic ring. This could increase susceptibility to nucleophilic attack or stabilize negative charge in intermediates .
In contrast, fluorine () is an EWG, which may activate ortho/para positions for further functionalization .
Q & A
Q. What are the optimal synthetic routes for Methyl 6-bromo-3-cyano-2-methylbenzoate, and what reaction conditions ensure high yield and purity?
The synthesis typically involves bromination of a precursor (e.g., 2-cyano-3-methylphenylacetic acid) followed by esterification. Key steps include:
- Bromination : Use Br₂ with Fe or AlBr₃ as catalysts to achieve regioselective bromination at the 6-position of the aromatic ring. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
- Esterification : Treat the brominated intermediate with methanol under acidic conditions (e.g., H₂SO₄) to introduce the methyl ester group. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
Q. How should researchers purify and characterize this compound?
- Purification : Use recrystallization (ethanol/water) or flash chromatography (gradient elution with hexane:ethyl acetate) to isolate the compound. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
- Characterization :
- NMR : ¹H NMR (CDCl₃) should show distinct signals for the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ ~7.2–7.5 ppm), and substituent-specific shifts (e.g., cyano group absence in proton spectrum).
- MS : ESI-MS should display a molecular ion peak at m/z 268.06 (C₁₀H₆BrNO₃) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the cyano and methyl groups modulate electron density. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the LUMO localization at the brominated position, favoring nucleophilic attack. Experimental validation using Pd(PPh₃)₄ as a catalyst in THF at 80°C yields biaryl products with >80% efficiency .
Q. What strategies address regioselectivity challenges during bromination of the precursor aromatic ring?
- Directing Effects : The cyano group (-CN) is a strong meta-director, while the methyl group (-CH₃) is an ortho/para-director. Competitive directing can lead to mixed products.
- Catalyst Optimization : Using AlBr₃ instead of Fe enhances selectivity for the 6-position by stabilizing the transition state .
- Kinetic Control : Lower reaction temperatures (0–5°C) favor the 6-bromo isomer, as shown by HPLC analysis of crude reaction mixtures .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography)?
- X-ray Crystallography : Use ORTEP-3 to resolve ambiguities in molecular geometry. For example, the dihedral angle between the ester and aromatic ring can clarify discrepancies in NOESY correlations .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility that may explain split signals .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Thermal Stability : TGA/DSC shows decomposition above 200°C. Store at -20°C in inert atmospheres to prevent ester hydrolysis.
- pH Sensitivity : The compound hydrolyzes in basic conditions (pH >10) to form 6-bromo-3-cyano-2-methylbenzoic acid. Monitor degradation via HPLC (C18 column, 1.0 mL/min acetonitrile/water) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug design?
- DFT/Molecular Docking : Optimize geometries at the B3LYP/def2-TZVP level to predict binding affinities with target enzymes (e.g., kinases). Pair with AutoDock Vina for virtual screening .
- QM/MM Simulations : Study reaction mechanisms (e.g., SNAr substitutions) in explicit solvent models to guide experimental design .
Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?
- Pharmaceutical Intermediates : React with aminothiazoles via Buchwald-Hartwig amination to generate kinase inhibitors. Example: Coupling with 2-aminobenzothiazole in dioxane at 100°C yields a lead compound with IC₅₀ < 100 nM .
- Agrochemicals : Functionalize the cyano group via hydrolysis to carboxylic acid, then condense with hydrazines to produce herbicidal agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
